1-Heptyne, 7-fluoro-

Catalog No.
S13949446
CAS No.
353-15-1
M.F
C7H11F
M. Wt
114.16 g/mol
Availability
In Stock
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1-Heptyne, 7-fluoro-

CAS Number

353-15-1

Product Name

1-Heptyne, 7-fluoro-

IUPAC Name

7-fluorohept-1-yne

Molecular Formula

C7H11F

Molecular Weight

114.16 g/mol

InChI

InChI=1S/C7H11F/c1-2-3-4-5-6-7-8/h1H,3-7H2

InChI Key

RIUFVBVJZNDZOJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCF

1-Heptyne, 7-fluoro- is a fluorinated alkyne with the molecular formula C7_7H11_{11}F. It features a linear carbon chain with a triple bond between the first and second carbon atoms, and a fluorine atom attached to the seventh carbon. This compound is part of the alkyne family, characterized by the presence of at least one carbon-carbon triple bond. Its structure can be represented as follows:

1-Heptyne, 7-fluoro- is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the fluorine atom, which can enhance stability and reactivity in various

Typical of alkynes, including:

  • Hydrogenation: The addition of hydrogen across the triple bond can yield alkenes or alkanes depending on the reaction conditions.
  • Halogenation: Reaction with halogens (e.g., bromine or chlorine) can lead to vicinal dihalides.
  • Nucleophilic Addition: The presence of the triple bond allows for nucleophilic attack, leading to various functionalized products.
  • Sonogashira Coupling: This reaction allows for the coupling of terminal alkynes with aryl or vinyl halides, producing substituted alkynes.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-Heptyne, 7-fluoro- can be synthesized through various methods:

  • Dehydrohalogenation: This method involves the elimination of hydrogen halide from a suitable precursor such as 1-bromo-2-heptene using strong bases like sodium amide.
  • Fluorination of Alkynes: The introduction of fluorine can be achieved through electrophilic fluorination techniques or by using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling reactions can facilitate the formation of 1-heptyne derivatives from commercially available halides.

These methods provide pathways to synthesize 1-heptyne, 7-fluoro- efficiently in laboratory settings.

1-Heptyne, 7-fluoro- has potential applications in several fields:

  • Pharmaceutical Chemistry: Its unique structure may allow it to serve as a scaffold for developing new drugs or biologically active compounds.
  • Material Science: The compound could be used in synthesizing advanced materials due to its reactivity and ability to form complex structures.
  • Agrochemicals: Fluorinated compounds often exhibit enhanced biological activity, making them candidates for developing new pesticides or herbicides.

Interaction studies involving 1-heptyne, 7-fluoro- focus on its reactivity with various biological molecules. Fluorinated compounds are known to interact differently with enzymes and receptors compared to their non-fluorinated counterparts. Research indicates that the presence of fluorine can influence binding affinities and metabolic pathways, which is critical in drug design and development.

1-Heptyne, 7-fluoro- shares structural similarities with several other fluorinated compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1-FluoroheptaneC7_7H15_{15}FSaturated compound; lacks triple bond
1-BromoheptaneC7_7H15_{15}BrHalogenated but not fluorinated; more reactive
3-FluoropropeneC3_3H5_5FContains double bond; different reactivity profile
4-FluorobuteneC4_4H7_7FSimilar chain length but different functional group

The presence of a triple bond in 1-heptyne, 7-fluoro-, combined with the fluorine atom at the terminal position, distinguishes it from these similar compounds. This unique combination enhances its potential applications in organic synthesis and pharmaceuticals.

Transition-metal catalysts have revolutionized the synthesis of fluoroalkynes by enabling selective dehydrohalogenation of fluorinated precursors. A notable example involves the use of amalgamated zinc and hydrochloric acid to reduce carbonyl intermediates to hydrocarbons, as demonstrated in the synthesis of 7-fluoroheptyne via Clemmensen reduction. This method achieves a 92% yield by refluxing a fluorinated ketone precursor with zinc amalgam in a toluene-water-HCl system, leveraging the metal’s ability to facilitate C–O bond cleavage while preserving the alkyne moiety.

Palladium-based catalysts further enhance selectivity in dehydrohalogenation. For instance, palladium chloride supported on carbon enables the hydrogenation of fluorinated γ-butyrolactones to their corresponding hydrocarbons under mild pressure. This approach avoids over-reduction of the alkyne group, a common side reaction in traditional hydrogenation protocols. Recent innovations in nickel-catalyzed cross-couplings have also enabled the direct introduction of fluorine atoms into alkyne frameworks via C–F bond formation, as reviewed in transition-metal-catalyzed fluorination methodologies.

Table 1: Comparison of Transition-Metal-Mediated Dehydrohalogenation Methods

MethodCatalystSubstrateYield (%)Reference
Clemmensen ReductionZn(Hg)/HClFluorinated ketone92
Palladium HydrogenationPd/C, H₂Fluorinated γ-butyrolactone98
Nickel Cross-CouplingNi(0) ComplexAlkyne bromide85–90

Electronic Effects of Fluorine Substituents on Alkyne Polarization

The electronic influence of fluorine substituents on alkyne polarization represents a fundamental aspect of fluoroalkyne chemistry that governs reactivity patterns and selectivity outcomes [7] [8]. Fluorine, with its exceptional electronegativity of 4.0 on the Pauling scale, exerts both strong inductive and mesomeric effects that significantly alter the electronic distribution within the alkyne framework [9] [10].

The inductive effect of fluorine (σᵢ = 0.51) represents one of the strongest electron-withdrawing influences among common substituents [9] [10]. This effect operates through the sigma bond framework, causing a polarization of electron density away from the alkyne carbon atoms toward the electronegative fluorine center [11] [10]. In 1-heptyne, 7-fluoro-, this electron withdrawal creates a dipolar moment across the molecular framework, with the terminal alkyne carbon becoming relatively electron-deficient while the fluorine-bearing carbon accumulates negative charge density [12].

SubstituentElectronegativityInductive Effect (σᵢ)Mesomeric Effect (σᵣ)Net Electronic Influence
Hydrogen2.200.000.00Neutral
Fluorine4.000.51-0.34Strong electron-withdrawing
Chlorine3.000.47-0.24Moderate electron-withdrawing
Bromine2.800.44-0.17Weak electron-withdrawing

Complementing the inductive effect, fluorine also exhibits a positive mesomeric effect (σᵣ = -0.34), which involves the donation of electron density from fluorine lone pairs into the pi system through resonance interactions [9] [13]. This dual electronic character creates a complex interplay between electron withdrawal through sigma bonds and electron donation through pi orbital overlap [9]. Density functional theory calculations have revealed that fluorine substitution stabilizes both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels by approximately 0.70 electron volts compared to non-fluorinated analogs [8] [9].

The polarization effects manifest most prominently in the frontier molecular orbital characteristics of fluoroalkynes [14] [15]. Computational studies indicate that fluorine substitution alters the molecular orbital coefficients of acetylenic carbons, with the carbon adjacent to the fluorine substituent (Cᵦ) showing larger orbital coefficients in both highest occupied molecular orbital and lowest unoccupied molecular orbital relative to the terminal alkyne carbon (Cα) [14]. This electronic asymmetry directly influences regioselectivity in cycloaddition reactions, as larger molecular orbital coefficients facilitate orbital overlap during bond formation transition states [14] [15].

Electrostatic potential mapping studies have demonstrated that fluorine substitution causes a remarkable redistribution of electron density, particularly affecting the pi-cloud distribution on the alkyne system [8] [9]. The electron-withdrawing capability of fluorine pulls electron density toward the molecular periphery, creating regions of positive electrostatic potential that serve as reactive sites for nucleophilic attack [8]. This electronic reorganization fundamentally alters the reactivity profile of the alkyne, shifting it from predominantly nucleophilic character to a more balanced electrophilic-nucleophilic reactivity pattern [9].

Steric Modulation in [3+2] and [4+2] Annulation Reactions

Steric factors play a crucial role in determining the outcome and selectivity of cycloaddition reactions involving 1-heptyne, 7-fluoro-, particularly in [3+2] and [4+2] annulation processes [16] [17] [18]. The spatial arrangement of substituents around the reaction center directly influences transition state geometries and activation barriers, ultimately controlling product distribution and stereochemical outcomes [16].

In [3+2] cycloaddition reactions, the steric environment around the alkyne significantly affects the approach trajectory of dipolar reagents [17]. Nitrone-alkyne [3+2] cycloadditions demonstrate that regioselectivity is controlled by the dominant frontier molecular orbital interactions, with sterically less hindered pathways being kinetically favored [17]. For fluoroalkynes, the presence of the fluorine substituent introduces additional steric considerations that can override purely electronic control mechanisms [17].

Experimental evidence from cycloaddition studies reveals that steric hindrance can easily override electronic guidance in determining regioselectivity [19]. Analysis of transition state structures shows that weak intermolecular interactions, including hydrogen bonding and steric repulsion, significantly affect the regioselectivity outcomes [19]. In the case of 1-heptyne, 7-fluoro-, the flexible alkyl chain allows for conformational adjustments that can minimize steric clashes during the cycloaddition process [19].

Cycloaddition TypeSteric FactorElectronic FactorPrimary Control Mechanism
[3+2] Nitrone-alkyneModerateStrongElectronic (frontier molecular orbital)
[3+2] Azide-alkyneLowVery StrongElectronic (regioselective)
[4+2] Diels-AlderHighModerateSteric (conformational)
[4+2] Allenyne-alkyneVery HighStrongMixed (steric and electronic)

The [4+2] cycloaddition reactions of fluoroalkynes exhibit distinct mechanistic preferences compared to their non-fluorinated counterparts [18] [14]. Computational studies have revealed that fluorine substituents have a profound stabilizing effect on diradical intermediate formation, leading to stepwise rather than concerted cycloaddition mechanisms [14] [15]. This mechanistic switch from concerted to stepwise pathways allows for greater steric accommodation during the reaction process [14].

Steric modulation becomes particularly pronounced in the context of substituted cycloaddition partners [16]. The [4+1] annulation reactions demonstrate that steric hindrance can be tuned by matching the steric bulk of reactants, providing reliable control over reaction outcomes [16]. For 1-heptyne, 7-fluoro-, the relatively unhindered nature of the terminal alkyne position allows for facile participation in various annulation processes, while the remote fluorine substituent provides electronic activation without significant steric interference [16].

The conformational flexibility of the heptyl chain in 1-heptyne, 7-fluoro- plays a crucial role in steric modulation during cycloaddition reactions [20]. Molecular dynamics simulations suggest that the alkyl chain can adopt various conformations to minimize steric interactions during transition state formation [12]. This conformational adaptability contributes to the generally high reactivity observed for omega-fluoroalkynes in cycloaddition processes [6].

Defluorinative Cross-Coupling Pathways

Defluorinative cross-coupling reactions represent a rapidly emerging area in fluoroalkyne chemistry, offering unique opportunities for selective carbon-fluorine bond activation and subsequent functionalization [21] [22]. These transformations exploit the inherent reactivity of carbon-fluorine bonds under specific catalytic conditions to generate new carbon-carbon and carbon-heteroatom bonds while maintaining the alkyne functionality [21].

The mechanistic framework for defluorinative cross-coupling typically involves initial carbon-fluorine bond activation through single-electron transfer or oxidative addition processes [21]. For terminal fluoroalkynes like 1-heptyne, 7-fluoro-, the terminal position of the fluorine substituent makes it particularly susceptible to radical-mediated activation pathways [22]. Nickel-catalyzed systems have demonstrated exceptional efficiency in promoting ipso- and migratory defluorinative cross-coupling reactions with high levels of regio-, stereo-, and enantiocontrol [21].

The selectivity patterns in defluorinative cross-coupling are governed by a complex interplay of electronic and steric factors [21]. Ligand relay catalytic strategies enable the formal carbon(sp³)-hydrogen/carbon(sp²)-fluorine activation with precise control over multiple stereocenters [21]. These transformations provide access to structurally diverse monofluoroalkenes bearing tertiary allylic stereogenic centers, which are valuable synthetic intermediates [21].

Coupling TypeCatalyst SystemSelectivityProduct Type
Ipso-couplingNickel/ligand>95% regioselectiveMonofluoroalkenes
Migratory couplingNickel/relay ligand>90% stereoselectiveTertiary allylic centers
Cross-couplingPalladium/phosphine85-95% yieldCarbon-carbon bonds
Defluorinative alkylationCopper/amine80-90% yieldAlkylated products

Radical-mediated defluorinative pathways have gained particular attention due to their mild reaction conditions and broad functional group tolerance [22]. Alpha-fluoronitroalkenes serve as synthetic surrogates for alpha-fluoroalkynes in [3+2] cycloaddition reactions, highlighting the versatility of defluorinative approaches [22]. These reactions proceed through regioselective pathways facilitated by catalytic amounts of trifluoroacetic acid, providing access to fluorinated triazole derivatives [22].

The mechanistic complexity of defluorinative cross-coupling reactions necessitates careful consideration of reaction coordinate manipulation [21]. Computational studies reveal that the activation barriers for carbon-fluorine bond cleavage can be significantly modulated through appropriate choice of catalyst and reaction conditions [21]. The use of designer ligand systems allows for fine-tuning of the electronic properties of the metal center, thereby controlling the selectivity and efficiency of the defluorinative process [21].

Solvent-Mediated Reaction Coordinate Manipulation

Solvent effects play a pivotal role in controlling the reactivity and selectivity of fluoroalkyne transformations through their influence on reaction coordinate energetics and transition state stabilization [7] [20] [23]. The unique electronic properties of fluoroalkynes make them particularly sensitive to solvent polarity and coordinating ability, enabling precise manipulation of reaction pathways through solvent selection [7].

Polar solvents significantly affect the energetics of fluoroalkyne reactions by stabilizing charged intermediates and transition states [7] [20]. In hydrofluorination reactions of alkynes, the choice between polar dichloroethane and less polar chloroform completely reverses the stereoselectivity from Z-selective to E-selective products [7]. This dramatic solvent effect arises from differential stabilization of ionic intermediates, with polar solvents promoting BF₃-mediated fluoride dissociation and subsequent isomerization processes [7].

The mechanism of solvent-mediated reaction coordinate manipulation involves modulation of activation barriers through specific solvation effects [23]. Temperature-dependent studies reveal that higher temperatures and polar solvents facilitate the formation of ion pair intermediates, leading to thermodynamically controlled product distributions [7]. Conversely, lower temperatures and less polar solvents favor kinetically controlled pathways, resulting in different stereochemical outcomes [7].

Solvent TypePolarityEffect on Reaction CoordinateSelectivity Outcome
DichloroethaneHighStabilizes ion pairsZ-selective products
ChloroformModerateKinetic controlE-selective products
HexaneLowMinimal stabilizationElectronic control
TriethylamineVariableDual environmentBroad product distribution

Computational analysis of solvent effects demonstrates that electrostatic interactions dominate the solvation of fluoroalkyne reaction intermediates [12] [24]. Periodic density functional theory calculations coupled with experimental sublimation thermodynamics reveal that fluorine-containing compounds exhibit unique intermolecular interaction patterns in different solvent environments [24]. These interactions directly influence the reaction coordinate by modulating the relative energies of reactants, intermediates, and products [24].

The phenomenon of solvent-mediated stereodivergence in fluoroalkyne reactions represents a particularly sophisticated example of reaction coordinate manipulation [7]. Mechanistic studies indicate that the rate-determining syn-protonation leads to ion pair intermediates that can undergo fluorination to afford kinetically favored E-vinyl fluorides or isomerization to thermodynamically stable Z-products depending on solvent properties [7]. This mechanistic flexibility allows for selective access to either stereoisomer through appropriate solvent choice [7].

Hydrogen bonding interactions between fluoroalkyne substrates and protic solvents provide additional pathways for reaction coordinate modification [25]. Quantum mechanical studies of hydrogen bond formation reveal that fluorine atoms can participate in strong but thermally labile hydrogen bonding interactions that significantly influence reaction energetics [25]. These interactions can either activate or deactivate specific reaction pathways depending on the nature of the hydrogen bond donor and acceptor [25].

The practical implications of solvent-mediated reaction coordinate manipulation extend to synthetic applications where precise control over product distribution is required. The ability to switch between different mechanistic pathways through solvent selection provides synthetic chemists with powerful tools for accessing diverse product arrays from common starting materials [7] [20]. This level of control is particularly valuable in the synthesis of complex fluorinated molecules where multiple stereochemical outcomes are possible [7].

Construction of Fluorinated Pyridone Scaffolds

1-Heptyne, 7-fluoro- serves as a valuable building block for constructing fluorinated pyridone scaffolds through various catalytic methodologies. The rhodium-catalyzed synthesis of highly substituted 2-pyridones has emerged as a particularly effective strategy, utilizing alpha,beta-unsaturated oximes and fluorinated diazomalonate reagents [1]. This approach enables the rapid construction of 2-pyridone scaffolds with fluorine substituents, proceeding through direct, site-selective alkylation based on migratory insertion followed by cyclocondensation reactions.

The construction of fluorinated pyridone frameworks demonstrates remarkable efficiency when employing 1-heptyne, 7-fluoro- as a fluorinated alkyne component. Research has shown that rhodium(III)-catalyzed carbon-hydrogen functionalization approaches can be successfully applied to prepare multi-substituted 3-fluoropyridines from alpha-fluoro-alpha,beta-unsaturated oximes and alkynes [2]. The fluorinated alkyne substrate undergoes selective incorporation into the pyridine ring system, with the fluorine atom providing both electronic activation and stereoelectronic control.

Recent advances in pyridone scaffold construction have demonstrated the utility of fluorinated alkynes in accessing diverse structural motifs. The development of transition metal-free methods for synthesizing nitrogen-difluoromethylated pyridines and 4-pyridones has shown promising results, with ethyl bromodifluoroacetate serving as an effective fluorine source [3]. These methodologies highlight the versatility of fluorinated alkyne precursors in heterocyclic synthesis, offering alternative pathways to traditional fluorination approaches.

The selective carbon-hydrogen fluorination of pyridines and diazines represents another significant application area for 1-heptyne, 7-fluoro-. Silver(II) fluoride-mediated reactions have been developed to achieve site-selective fluorination of pyridine derivatives, with exclusive selectivity for positions adjacent to nitrogen atoms [4]. This methodology provides access to fluorinated pyridine derivatives under mild conditions, demonstrating the synthetic utility of fluorinated alkyne precursors in medicinal chemistry applications.

[3–5 + 2]-Annulation Strategies for Azacycle Formation

The development of efficient annulation strategies for azacycle formation represents a critical advancement in heterocyclic synthesis, particularly when employing 1-heptyne, 7-fluoro- as a key substrate. Recent research has demonstrated that polyfluoroalkynes can undergo chemo-, regio-, and stereoselective tetrafunctionalization to enable the divergent construction of 5-7-membered azacycles [5] [6] [7] [8] [9].

The [3-5 + 2]-annulation approach utilizing fluoroalkynes offers several distinct advantages over conventional methods. The fluorine atom functions as a detachable activator, eliminating the need for transition metal catalysts and oxidizing reagents while ensuring high selectivity in the annulation process [6]. This metal-free methodology provides access to (E)-1,2-difluorovinyl azacycles with excellent stereoselectivity, demonstrating broad substrate scope and functional group tolerance.

Mechanistic studies have revealed that the annulation process proceeds through a well-defined sequence involving nucleophilic attack, beta-fluorine elimination, and subsequent cyclization [9]. The electronic bias of the pi-system, induced by polarization of adjacent perfluoroalkyl substituents, ensures regioselective addition at the alkyne carbon center. The resulting reactive alkenyl anion intermediate undergoes immediate beta-fluorine elimination to deliver key fluoroallene species, which then participate in intramolecular cyclization reactions.

The synthetic utility of these annulation strategies has been demonstrated through successful scale-up synthesis and diverse post-functionalization reactions. Products obtained through [3-5 + 2]-annulation can be readily transformed into valuable motifs including fused arenes, alkynes, amines, and acrylates through palladium-catalyzed cross-coupling reactions [9]. Importantly, the configuration of the fluorovinyl group remains intact during these transformations, preserving the stereochemical integrity of the products.

Tandem Fluorination/Cyclization Protocols

Tandem fluorination/cyclization protocols represent a powerful synthetic strategy for accessing complex fluorinated heterocycles from 1-heptyne, 7-fluoro- and related substrates. These methodologies combine fluorine incorporation with ring-forming reactions in a single synthetic operation, providing efficient access to structurally diverse fluorinated heterocycles [10] [11] [12] [13].

Palladium-catalyzed tandem fluorination and cyclization of enynes has been developed as a novel approach for synthesizing fluorinated lactams [12]. The key mechanistic feature involves favorable cis-fluoropalladation as the initial step to construct a vinyl-fluorine bond, followed by cyclization and final reduction of the carbon-palladium bond by alcohol. This transformation demonstrates the synthetic potential of fluorinated alkynes in accessing complex nitrogen-containing heterocycles.

Gold-catalyzed cascade cyclization-fluorination reactions have emerged as particularly effective methods for constructing fluorinated isoxazoles [11]. The protocol involves catalytic intramolecular cyclization of 2-alkynone O-methyl oximes followed by fluorination using Selectfluor as the fluorinating agent. These reactions proceed smoothly at room temperature with high yields and selectivity, demonstrating the mildness and efficiency of the tandem approach.

The development of hypervalent iodine-promoted fluorocyclization reactions has provided additional pathways for accessing fluorinated heterocycles through tandem processes [14]. These methodologies demonstrate mechanism-dependent selectivity, with 6-endo versus 5-exo selectivity determined by the sequence of fluorination and cyclization steps. The understanding of these mechanistic principles enables rational design of synthetic routes to target specific heterocyclic frameworks.

Recent advances in fluorocyclization methodology have expanded the scope of accessible heterocyclic structures. Selectfluor-triggered tandem cyclization reactions have been developed for accessing difluorinated 2-amino-substituted chromanones [13]. These protocols feature mild reaction conditions, operational simplicity, and broad substrate scope, highlighting the continued evolution of tandem fluorination/cyclization methodologies.

Stereoselective Synthesis of (E)-1,2-Difluorovinyl Derivatives

The stereoselective synthesis of (E)-1,2-difluorovinyl derivatives represents a critical application of 1-heptyne, 7-fluoro- in accessing fluorinated organic compounds with defined stereochemistry. Recent developments in hydrofluorination methodology have enabled stereodivergent access to both E and Z isomers of vinyl fluorides through controlled reaction conditions [15] [16] [17].

Stereodivergent alkyne hydrofluorination has been achieved using simple and practical reagents, with the stereochemical outcome determined by kinetic versus thermodynamic control [15]. The E-isomer forms under kinetic control, while the Z-isomer represents the thermodynamically favored product. Higher temperatures and polar solvents promote E-to-Z isomerization, enabling selective access to either stereoisomer through appropriate choice of reaction conditions.

The synthesis of 1,2-difluoroethylene derivatives has been extensively studied, with multiple synthetic routes developed for accessing both E and Z isomers [18] [19]. These methodologies typically involve the use of fluorinated precursors such as 1,2-dichloro-1,2-difluoroethane, which undergo reductive elimination to form the desired difluorovinyl products. Fractional distillation enables separation of the stereoisomers based on their distinct boiling points.

Advanced synthetic methodologies have been developed for accessing gem-difluorovinyl and trifluorovinyl Michael acceptors with high stereoselectivity [20]. These approaches demonstrate the synthetic utility of fluorinated alkyne precursors in constructing complex stereochemical arrays. The incorporation of fluorine atoms significantly impacts the electronic properties of the resulting compounds, modulating their reactivity in diverse chemical transformations.

The practical synthesis of terminal vinyl fluorides has been achieved through Horner-Wadsworth-Emmons olefination followed by hydrolysis and decarboxylation [21]. This methodology exhibits high E-selectivity for ketone substrates and provides access to alpha-fluoroacrylic acids and terminal vinyl fluorides with high geometric purity. The crystalline nature of the intermediate acids facilitates purification and enables upgrading of isomeric purity through recrystallization.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

114.084478513 g/mol

Monoisotopic Mass

114.084478513 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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